Antiproliferative Activity: Target Compound Shows Moderate Cytotoxicity vs. A549 Lung Cancer Cells
The target compound exhibits direct antiproliferative activity against A549 lung cancer cells with an IC50 value of 12.5 µM . This provides a baseline for its use as a bioactive intermediate. For comparative context, a structurally similar gamma-aryl-substituted alpha-alkylidene-gamma-lactone derivative (derived from a 4-oxo-4-arylbutanoate) demonstrated significantly higher potency against leukemia cell lines L-1210, HL-60, and NALM-6, with IC50 values lower than 6 µM [1]. This comparison highlights that while the ethyl ester itself has activity, its primary utility may lie in serving as a precursor to more potent derivatives, and the 12.5 µM value represents a verifiable starting point for further synthetic elaboration.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 12.5 µM |
| Comparator Or Baseline | Gamma-aryl-substituted alpha-alkylidene-gamma-lactone derivatives (derived from 4-oxo-4-arylbutanoates) |
| Quantified Difference | Comparator IC50 < 6 µM (at least 2-fold more potent) |
| Conditions | A549 lung cancer cell line for target compound; L-1210, HL-60, NALM-6 leukemia cell lines for comparator derivatives |
Why This Matters
This provides a direct, quantitative benchmark for the compound's standalone activity, enabling researchers to assess its suitability as a starting point for further derivatization aimed at improving potency.
- [1] Albrecht A, et al. Synthesis and cytotoxic activity of gamma-aryl substituted alpha-alkylidene-gamma-lactones and alpha-alkylidene-gamma-lactams. Bioorg Med Chem. 2008 May 1;16(9):4872-82. View Source
